molecular formula C13H19N3O B2588580 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone CAS No. 903447-26-7

1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone

Cat. No.: B2588580
CAS No.: 903447-26-7
M. Wt: 233.315
InChI Key: MYWWBWHLVQIFMW-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone is a chemical compound with the molecular formula C₁₃H₁₉N₃O This compound is known for its unique structure, which includes a pyrimidine ring substituted with a piperidine moiety and an ethanone group

Preparation Methods

The synthesis of 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a pyrimidine derivative under specific conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)13-14-8-12(11(3)17)10(2)15-13/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWWBWHLVQIFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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